Methyl 3-[(4-Methoxyphenyl)amino]propanoate Methyl 3-[(4-Methoxyphenyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 42313-52-0
VCID: VC7499061
InChI: InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3
SMILES: COC1=CC=C(C=C1)NCCC(=O)OC
Molecular Formula: C11H15NO3
Molecular Weight: 209.245

Methyl 3-[(4-Methoxyphenyl)amino]propanoate

CAS No.: 42313-52-0

Cat. No.: VC7499061

Molecular Formula: C11H15NO3

Molecular Weight: 209.245

* For research use only. Not for human or veterinary use.

Methyl 3-[(4-Methoxyphenyl)amino]propanoate - 42313-52-0

Specification

CAS No. 42313-52-0
Molecular Formula C11H15NO3
Molecular Weight 209.245
IUPAC Name methyl 3-(4-methoxyanilino)propanoate
Standard InChI InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3
Standard InChI Key RHVWXNYKTFBAPC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NCCC(=O)OC

Introduction

Chemical Structure and Nomenclature

Systematic Identification

Methyl 3-[(4-Methoxyphenyl)amino]propanoate (IUPAC name: methyl 3-[(4-methoxyphenyl)amino]propanoate) consists of:

  • A propanoate ester backbone (C3H5O2)

  • A 4-methoxyphenylamino group (-NH-C6H4-OCH3) at the β-position

Molecular formula: C11H15NO3
Molecular weight: 225.24 g/mol

The methoxy group (-OCH3) at the para position of the phenyl ring introduces electron-donating effects, influencing reactivity in electrophilic substitution reactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via:

Esterification of 3-[(4-Methoxyphenyl)amino]propanoic Acid

  • Reagents: Methanol, acid catalyst (e.g., H2SO4)

  • Conditions: Reflux at 60–80°C for 6–12 hours

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution

Amination of Methyl Acrylate

  • Step 1: Michael addition of 4-methoxyaniline to methyl acrylate

    CH2=CHCOOCH3+H2N-C6H4OCH3CH2(NH-C6H4OCH3)CH2COOCH3\text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{N-C}_6\text{H}_4\text{OCH}_3 \rightarrow \text{CH}_2(\text{NH-C}_6\text{H}_4\text{OCH}_3)\text{CH}_2\text{COOCH}_3
  • Step 2: Acidic workup to isolate the product

Industrial Scalability Challenges

  • Stereochemical control: Racemization risks during esterification

  • Purification: Requires chromatography or recrystallization due to polar byproducts

Physicochemical Properties

Experimental Data (Predicted)

PropertyValue
Melting point85–90°C (estimated)
Boiling point290–300°C (decomposes)
Solubility in water<1 g/L (25°C)
LogP (octanol-water)1.8–2.2

Spectroscopic Signatures

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), 3350 cm⁻¹ (N-H)

  • ¹H NMR:

    • δ 3.7 (s, 3H, OCH3)

    • δ 6.8–7.2 (m, 4H, aromatic)

    • δ 4.1 (t, 2H, CH2COO)

Biological and Industrial Applications

Pharmaceutical Intermediates

  • Antidepressant analogs: Structural similarity to monoamine reuptake inhibitors

  • Anticancer agents: Potential as HDAC inhibitors via amine coordination

Material Science Applications

  • Polymer precursors: Copolymerization with acrylates for functionalized resins

  • Ligand design: Chelating agent for transition metal catalysts

Research Gaps and Future Directions

  • Stereoselective synthesis: Development of asymmetric catalytic methods

  • Pharmacological profiling: In vitro screening for bioactivity

  • Computational modeling: DFT studies on electronic structure and reactivity

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